

chemical structure and properties of 6-Aminoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminoquinoxalin-2(1H)-one

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An In-depth Technical Guide to **6-Aminoquinoxalin-2(1H)-one**: Structure, Properties, and Synthesis

Introduction

6-Aminoquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline class of molecules. The quinoxalin-2(1H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.^[1] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[2][3][4][5]}

The strategic placement of an amino group at the C-6 position of the quinoxalinone ring provides a crucial chemical handle for synthetic modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR), making **6-Aminoquinoxalin-2(1H)-one** a valuable starting material and key intermediate for drug discovery and development professionals.^[1] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The foundational characteristics of **6-Aminoquinoxalin-2(1H)-one** are summarized below. These identifiers are essential for accurate sourcing, characterization, and regulatory

documentation.

Structure and Identifiers

The molecule consists of a fused benzene and pyrazine ring system, with a lactam (cyclic amide) functionality in the pyrazine ring and an amino substituent on the benzene ring.

- IUPAC Name: **6-aminoquinoxalin-2(1H)-one**
- Synonyms: 6-amino-2(1H)-quinoxalinone, 6-amino-2-hydroxyquinoxaline
- Chemical Structure:

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Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and provides estimations based on structurally related compounds.^{[6][7]} The quinoxalinone core generally imparts high melting points and limited aqueous solubility.

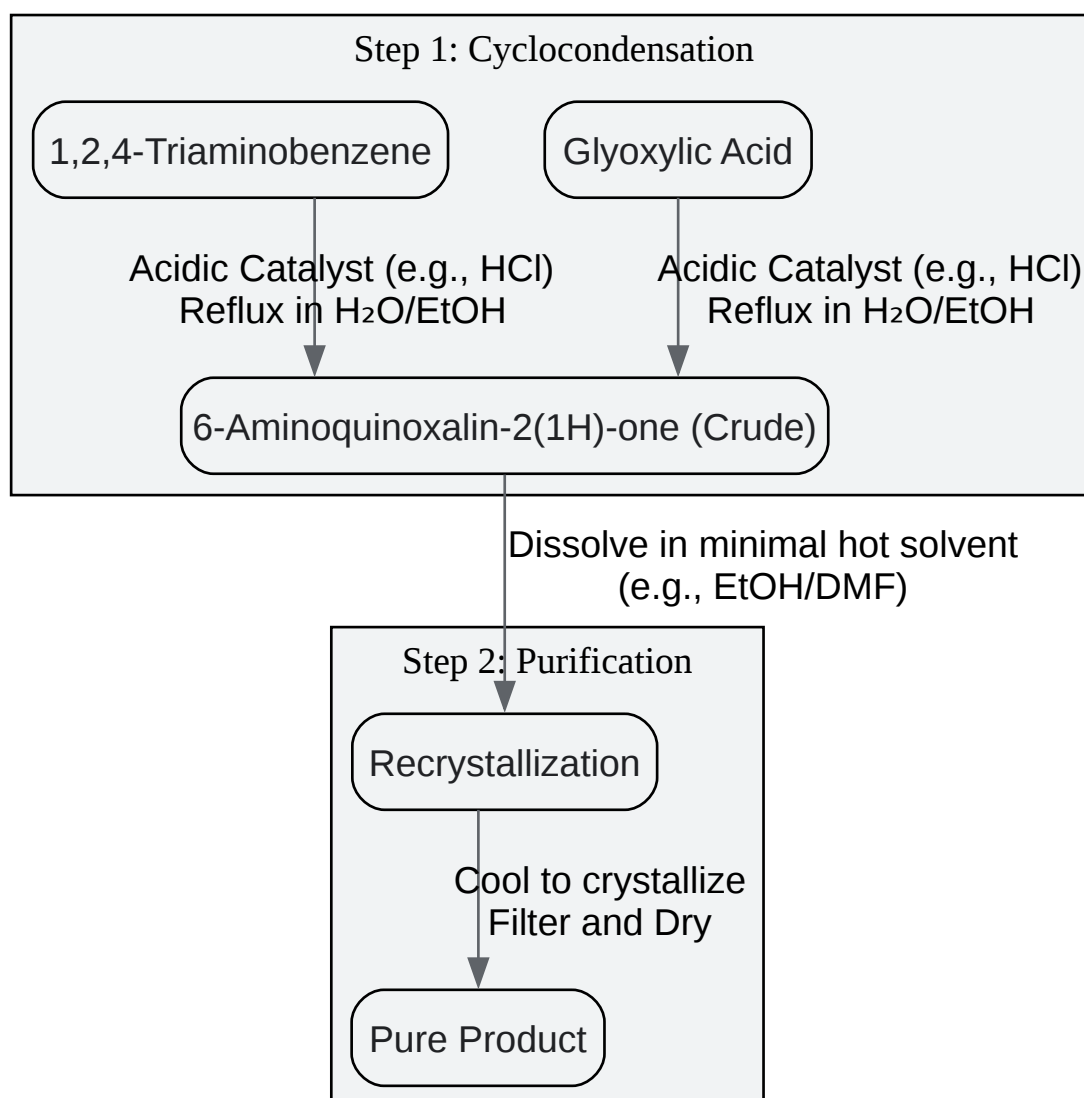
| Property | Value | Source / Notes |
|-------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| CAS Number | 69904-06-9 | [6][8] |
| Molecular Formula | C ₈ H ₇ N ₃ O | [6] |
| Molecular Weight | 161.16 g/mol | [6] |
| Appearance | Solid (Expected) | General property of quinoxalinones |
| Melting Point | Not experimentally determined. Expected to be high (>200 °C). | Based on analogs like 6-aminoquinoxaline (159 °C) and the quinoxalinone core.[9] |
| Solubility | Not experimentally determined. | Expected to be slightly soluble in polar organic solvents (DMSO, Methanol) and poorly soluble in water, based on analogs.[9] |
| pKa | Not experimentally determined. | The basicity of the 6-amino group is reduced by the electron-withdrawing nature of the fused ring system. |

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-one scaffolds is typically achieved via the cyclocondensation of an o-phenylenediamine derivative with an α -ketoacid.[10] For **6-Aminoquinoxalin-2(1H)-one**, the logical and established precursors are 1,2,4-triaminobenzene and glyoxylic acid. The greater nucleophilicity of the 1,2-amino groups allows for selective reaction to form the pyrazinone ring, leaving the 4-amino group intact.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound.



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Caption: Proposed synthetic workflow for **6-Aminoquinoxalin-2(1H)-one**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related quinoxalinone structures.^{[10][11]}

Objective: To synthesize **6-Aminoquinoxalin-2(1H)-one** from 1,2,4-triaminobenzene dihydrochloride and glyoxylic acid.

Materials:

- 1,2,4-Triaminobenzene dihydrochloride (1.0 eq)
- Glyoxylic acid monohydrate (1.05 eq)
- Ethanol (EtOH)
- Deionized Water (H₂O)
- Hydrochloric Acid (HCl), 2M (for pH adjustment)
- Sodium Bicarbonate (NaHCO₃)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter paper
- pH paper

Procedure:

- **Reactant Setup:** In a 250 mL round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol. Stir until fully dissolved.
- **Addition of Glyoxylic Acid:** To the stirring solution, add glyoxylic acid monohydrate (1.05 eq). A slight exotherm may be observed.
- **Reaction:** Add a catalytic amount of 2M HCl (approx. 0.1 eq). Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
 - **Causality:** The acidic conditions protonate the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the diamine. The condensation reaction forms the heterocyclic ring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine indicates reaction completion.

- **Work-up:** Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate should form.
- **Neutralization:** Slowly add a saturated solution of sodium bicarbonate to the cooled mixture with stirring until the pH is approximately 7. This neutralizes the HCl and precipitates the product fully.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove salts and unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., Ethanol/DMF), then allow it to cool slowly to form crystals. Filter the purified crystals and dry under vacuum.

Spectroscopic Characterization (Expected)

While published spectra for **6-Aminoquinoxalin-2(1H)-one** are not readily available, its structure allows for the confident prediction of key spectroscopic features.

- ^1H NMR (in DMSO- d_6):
 - **Aromatic Region (δ 6.5-7.5 ppm):** Three protons on the benzene ring would appear. The proton at C-5 (ortho to the amino group) would likely be a doublet. The proton at C-7 (meta to the amino group) would be a doublet of doublets. The proton at C-8 would be a doublet.
 - **C3-Proton (δ ~8.0 ppm):** A singlet corresponding to the proton on the pyrazinone ring.
 - **NH₂ Protons (δ ~5.0-6.0 ppm):** A broad singlet for the two protons of the primary amine, which would be exchangeable with D₂O.
 - **N1-H Proton (δ >10.0 ppm):** A broad singlet for the lactam NH proton, typically downfield and exchangeable with D₂O.
- ^{13}C NMR (in DMSO- d_6):
 - **Carbonyl Carbon (C=O):** Expected around δ 155-165 ppm.

- Aromatic Carbons: Six distinct signals expected in the δ 110-150 ppm range.
- C3 Carbon: Expected around δ 130-140 ppm.
- Infrared (IR) Spectroscopy (KBr pellet):
 - N-H Stretching: Two bands for the primary amine (NH_2) around $3300\text{-}3500\text{ cm}^{-1}$ and a broader band for the lactam N-H.
 - C=O Stretching: A strong absorption band for the lactam carbonyl around $1650\text{-}1680\text{ cm}^{-1}$.
 - C=N/C=C Stretching: Bands in the $1500\text{-}1620\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): A prominent peak at $m/z = 161.16$, corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

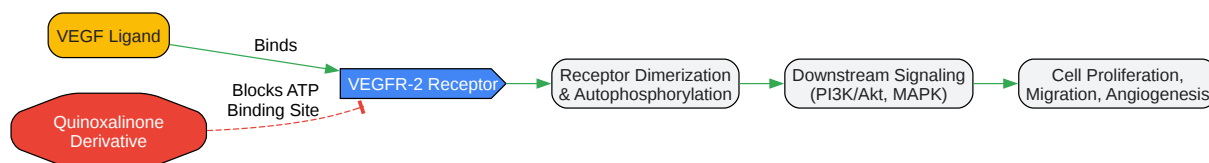
The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.^[5] While specific bioactivity data for **6-Aminoquinoxalin-2(1H)-one** is limited, its derivatives are known to target key signaling pathways involved in cancer progression.

One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[12] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis—the process by which tumors form new blood vessels to support their growth and metastasis.

The 6-amino group on the scaffold serves as a critical point for derivatization, allowing chemists to synthesize libraries of compounds that can be screened for potent and selective inhibition of targets like VEGFR-2.

Conceptual Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates the conceptual mechanism by which a derivative of **6-Aminoquinoxalin-2(1H)-one** might inhibit the VEGFR-2 signaling cascade.



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Caption: Potential mechanism of action via VEGFR-2 pathway inhibition.

Safety and Handling

Safety data for **6-Aminoquinoxalin-2(1H)-one** is not specifically available. However, based on related quinoxaline structures, appropriate precautions should be taken.

- Hazard Statements (Anticipated):
 - May cause skin irritation.
 - May cause serious eye irritation.
 - May cause respiratory irritation.
- Precautionary Measures:
 - Handle in a well-ventilated area or chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid inhalation of dust.

- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

6-Aminoquinoxalin-2(1H)-one is a heterocyclic compound of significant interest to the medicinal chemistry community. Its structure combines the biologically validated quinoxalin-2(1H)-one core with a versatile amino group, positioning it as a key building block for the synthesis of novel therapeutic agents. While comprehensive characterization data remains to be published, its synthesis is achievable through established chemical principles. The primary value of this molecule lies in its potential as a scaffold for developing targeted inhibitors of critical disease pathways, particularly in the field of oncology. Further research into its specific biological properties and the activities of its derivatives is warranted.

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- To cite this document: BenchChem. [chemical structure and properties of 6-Aminoquinoxalin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029558#chemical-structure-and-properties-of-6-aminoquinoxalin-2-1h-one]

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